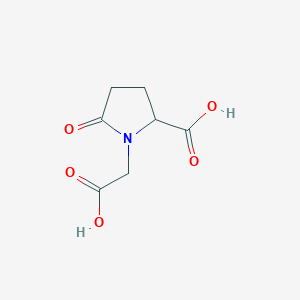
2-Iodobenzimidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodobenzimidamide Hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of an iodine atom in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
The synthesis of 2-Iodobenzimidamide Hydrochloride typically involves the iodination of benzimidamide. One common method includes the reaction of benzimidamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
2-Iodobenzimidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of benzimidazole or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-azidobenzimidamide, while oxidation with hydrogen peroxide can produce 2-iodobenzimidazole .
Aplicaciones Científicas De Investigación
2-Iodobenzimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Iodobenzimidamide Hydrochloride involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell growth and proliferation .
Comparación Con Compuestos Similares
2-Iodobenzimidamide Hydrochloride can be compared with other imidazole derivatives, such as:
2-Chlorobenzimidamide Hydrochloride: Similar in structure but with a chlorine atom instead of iodine
2-Bromobenzimidamide Hydrochloride: Contains a bromine atom, offering different chemical properties and reactivity compared to the iodine derivative.
Benzimidazole: The parent compound without any halogen substitution.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H8ClIN2 |
|---|---|
Peso molecular |
282.51 g/mol |
Nombre IUPAC |
2-iodobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H7IN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H |
Clave InChI |
ORKLYOXFPWTZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=N)N)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
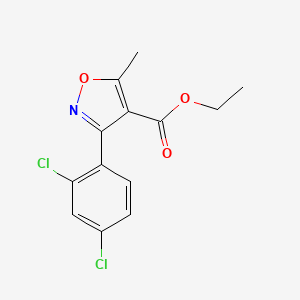


![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)

![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
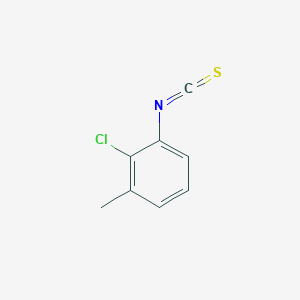
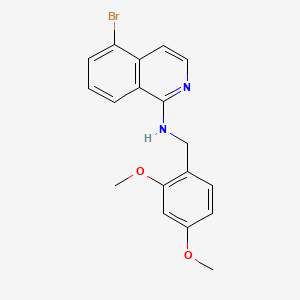
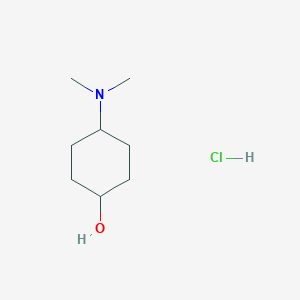
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
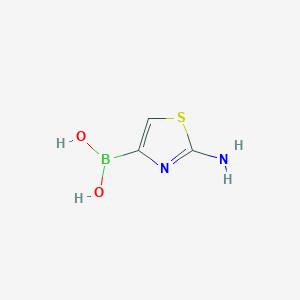
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
